N-(1H-indol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1H-indol-5-yl)-4-phenylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-17(19-13-6-7-14-12(10-13)8-9-18-14)16-15(20-21-23-16)11-4-2-1-3-5-11/h1-10,18H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGAESMFSDUMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization with Hydrazonoyl Halides
The thiadiazole ring system is often constructed via cyclization of thiosemicarbazides or thiohydrazonates. For example, 3-(1H-indol-3-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (5) was synthesized by reacting 1-(1H-indol-3-yl)-3-(p-tolyl)prop-2-en-1-one with thiosemicarbazide in ethanol under reflux, yielding a 74% product. This intermediate subsequently reacts with hydrazonoyl halides (e.g., 8a–j ) in dioxane containing triethylamine (TEA) to form thiadiazole derivatives.
Reaction Conditions :
Thiohydrazonate Intermediate Formation
Methyl 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazine-1-carbodithioate (3 ) serves as a key intermediate in thiadiazole synthesis. Reacting 3 with hydrazonoyl halides (4a–g ) in ethanol and TEA produces 2,3-dihydro-1,3,4-thiadiazoles (9a–g ) via thiohydrazonate ester cyclization.
Critical Parameters :
-
Hydrazonoyl Halide Structure: Aryl substituents on the halide influence cyclization efficiency.
-
Solvent Polarity: Ethanol favors intermolecular cyclization, while dimethylformamide (DMF) aids in recrystallization.
Functionalization of the Thiadiazole Core
Introduction of the Phenyl Group
The phenyl group at position 4 of the thiadiazole ring is introduced via hydrazonoyl halides. For instance, 4-phenyl-1,2,3-thiadiazole-5-carboxamide derivatives are synthesized by reacting thiosemicarbazides with phenyl-containing hydrazonoyl chlorides.
Example Protocol :
Installation of the Indole Moiety
The indole group is incorporated early in the synthesis to ensure regioselectivity. 7-(1H-indol-3-yl)-2-thioxo-5-substituted-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (7a ) is synthesized by condensing indole-containing chalcones with thiosemicarbazide. Subsequent reactions with hydrazonoyl halides yield indole-functionalized thiadiazoles.
Key Reaction :
Carboxamide Group Installation
Acylation Reactions
The carboxamide group is introduced via acylation of the thiadiazole intermediate. N-[3-(acetylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide is synthesized by reacting 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride with 3-(acetylamino)aniline in chloroform.
Optimized Conditions :
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Coupling Agent: Dicyclohexylcarbodiimide (DCC)
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Solvent: Chloroform or DMF
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Yield: 65–78%
Alternative Route: Cyanoacetohydrazide Intermediate
N’-(1-(1H-indol-3-yl)ethylidene)-2-cyanoacetohydrazide (22 ) is prepared by reacting 3-acetylindole with cyanoacetohydrazide. This intermediate undergoes cyclization with phenylisothiocyanate to form the carboxamide group.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Challenges
Cyclization Pathways
Thiadiazole formation proceeds via two competing mechanisms:
Chemical Reactions Analysis
N-(1H-indol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The nitro group in the thiadiazole moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions include oxindole derivatives, amine derivatives, and substituted indoles.
Scientific Research Applications
Anticonvulsant Activity
The 1,3,4-thiadiazole moiety is known for its anticonvulsant properties. Research indicates that derivatives of this compound exhibit significant protective effects against seizures. For instance, studies have shown that certain thiadiazole derivatives can provide up to 80% protection in pentylenetetrazole (PTZ) induced seizures at specific dosages .
Case Study: Efficacy in Seizure Models
In a study evaluating various thiadiazole derivatives, one compound demonstrated an LD50 value significantly lower than that of standard anticonvulsants like valproic acid, indicating a high therapeutic index . The mechanisms of action are believed to involve modulation of GABA receptors and voltage-gated ion channels.
Anticancer Properties
N-(1H-indol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide has also been investigated for its anticancer potential. The presence of the indole and thiadiazole rings contributes to its cytotoxic activity against various cancer cell lines.
Cytotoxicity Studies
A review of several studies indicates that compounds containing the thiadiazole ring exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma). For example, certain derivatives have shown IC50 values in the low micromolar range, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 0.28 |
| Compound B | A549 | 0.52 |
| Compound C | SK-MEL-2 | 4.27 |
These findings suggest that structural modifications on the thiadiazole ring can enhance anticancer activity through improved interaction with cellular targets such as tubulin .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have been documented as well. Compounds similar to this compound have shown to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with viral proteins to prevent viral replication . The thiadiazole moiety can enhance the compound’s binding affinity and specificity for its targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Key Comparative Data Table
Biological Activity
N-(1H-indol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by various studies and findings.
Chemical Structure and Properties
The compound features a thiadiazole moiety linked to an indole and a phenyl group, which are known for their biological activities. The presence of these functional groups is crucial for its pharmacological properties.
Antimicrobial Activity
Research has indicated that derivatives of thiadiazole, including this compound, exhibit potent antimicrobial properties. A study highlighted that compounds with similar scaffolds demonstrated significant inhibitory activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 0.08 μM . This suggests that the compound may be effective as a potential antitubercular agent.
Table 1: Antimicrobial Activity Comparison
| Compound Name | MIC (μM) | Activity |
|---|---|---|
| This compound | <0.08 | Antitubercular |
| Isoniazid | 0.16 | Reference drug |
| Ethambutol | 0.32 | Reference drug |
Anticancer Activity
The anticancer potential of indole and thiadiazole derivatives has been extensively studied. For instance, related compounds have shown IC50 values as low as 1.5 μM against pancreatic cancer cells (PaCa2) . The structure-activity relationship (SAR) indicates that modifications on the indole and phenyl rings can enhance cytotoxicity against various cancer cell lines.
Table 2: Anticancer Activity Data
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| This compound | MCF7 (breast cancer) | TBD |
| Indolyl-thiadiazole derivative | PaCa2 (pancreatic cancer) | 1.5 |
| Bisindole derivative | Various cancer lines | 0.86 |
The mechanism through which this compound exerts its effects is believed to involve the inhibition of key enzymes or pathways involved in cell proliferation and survival. For example, certain derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression . Additionally, compounds with thiadiazole rings have been reported to interact with proteins involved in apoptosis pathways.
Safety and Toxicity
In toxicity studies, compounds similar to this compound have shown promising results regarding safety profiles. For instance, high doses administered in animal models did not result in significant adverse effects or mortality . This indicates a favorable therapeutic window for further development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(1H-indol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide with high yield?
- Methodology : The synthesis typically involves coupling the thiadiazole-carboxylic acid precursor with the indole amine via peptide coupling reagents (e.g., HATU, EDCl/HOBt) in polar aprotic solvents like DMF. Optimized conditions include stirring at 0°C to RT for 12–24 hours. Microwave-assisted synthesis (100°C, 30 minutes) can improve yields by 15–20% compared to conventional heating .
- Purification : Silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) achieves >95% purity.
Q. How should researchers characterize the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the indole and thiadiazole moieties (e.g., ¹H NMR: δ 8.2–8.5 ppm for thiadiazole protons; δ 7.1–7.8 ppm for indole aromatic protons) .
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; retention time consistency indicates purity.
- Mass Spectrometry : ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z 349.1) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO or ethanol for in vitro studies.
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at –20°C in anhydrous DMSO .
Q. How to design initial biological screening assays for this compound?
- Target Selection : Prioritize kinases or GPCRs due to structural similarity to known inhibitors (e.g., thiadiazole-carboxamide analogs target Src/Abl kinases) .
- Assay Types : Use cell viability (MTT) assays (IC₅₀ determination) and enzyme inhibition assays (e.g., fluorescence polarization) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
- Crystallography : Employ single-crystal X-ray diffraction with SHELXL for refinement. Key parameters:
- Space group: P2₁/c
- R-factor: <0.05 for high-resolution data (<1.0 Å)
- Hydrogen bonding: Analyze interactions between the carboxamide and indole NH groups .
Q. What strategies address contradictions in bioactivity data across cell lines?
- Orthogonal Validation :
- SPR : Measure binding kinetics to suspected targets (e.g., KD < 100 nM for kinase inhibition).
- siRNA Knockdown : Confirm target specificity in isogenic cell lines .
- Metabolic Profiling : Assess cytochrome P450 interactions to rule off-target effects .
Q. How to optimize SAR for enhanced target affinity and selectivity?
- Modifications :
- Indole Substituents : Introduce electron-withdrawing groups (e.g., –F) at C-4 to enhance π-stacking with kinase ATP pockets.
- Thiadiazole Ring : Replace sulfur with selenium to improve metabolic stability .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding poses with PPAR-γ or kinase domains .
Q. What analytical approaches validate stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
